

A Comprehensive Technical Guide to the Physical Properties of 4-Methoxyazobenzene

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Compound of Interest

Compound Name: 4-Methoxyazobenzene

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Introduction

4-Methoxyazobenzene is an organic compound characterized by the presence of an azo group (-N=N-) connecting a phenyl ring and a methoxy-substituted phenyl ring. This molecule is of significant interest in various research fields, including the development of molecular switches, light-responsive materials, and liquid crystal displays, primarily due to its ability to undergo reversible photoisomerization.^[1] This guide provides an in-depth overview of the core physical properties of **4-methoxyazobenzene**, detailed experimental protocols for their determination, and visualizations of key processes.

Core Physical and Chemical Properties

The fundamental identifiers and properties of **4-Methoxyazobenzene** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₂ N ₂ O	^[1] ^[2] ^[3]
Molecular Weight	212.25 g/mol	^[1] ^[2] ^[3]
CAS Number	2396-60-3	^[1] ^[2] ^[3]
Appearance	Light yellow to brown powder or crystals	^[4]

Quantitative Physical Properties

The following tables provide quantitative data on the key physical properties of **4-Methoxyazobenzene**, compiled from various sources.

Thermal Properties

Property	Value	Source(s)
Melting Point	53-57 °C	[1]
54-56 °C	[3][5][6]	
54-58 °C	[4]	
56 °C	[2][7][8]	
143-145 °C	[9]	
Boiling Point	340 °C	[2][7][8]

Note: The significant variation in reported melting points may be attributable to differences in the isomeric purity (cis/trans) of the sample or the analytical method employed.

Solubility Data

Solvent	Solubility	Source(s)
Water	3.680 mg/L	[2]
Practically insoluble (0.01 g/L at 25 °C)	[7]	
Organic Solvents	Soluble in ethanol, dimethylformamide	

Spectroscopic Properties

Property	Value	Source(s)
UV-Vis Absorption (in Benzene)	$\lambda_{\text{max}} (\pi-\pi) = 348 \text{ nm}$ (<i>E-isomer</i>)	[10]
$\lambda_{\text{max}} (n-\pi) = 440 \text{ nm}$ (<i>E-isomer</i>)	[10]	
Log P (octanol-water)	4.190	[2]

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of **4-Methoxyazobenzene**.

Melting Point Determination

Objective: To determine the temperature range over which **4-Methoxyazobenzene** transitions from a solid to a liquid.

Methodology:

- Sample Preparation: A small amount of crystalline **4-Methoxyazobenzene** is finely ground and packed into a capillary tube to a height of 1-2 mm.[4]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[7]
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.[7][11]
- Observation: The temperatures at which the substance first begins to melt (the first appearance of liquid) and when it completely liquefies are recorded. This range is the melting point of the sample.[4][11]

UV-Visible Spectroscopy

Objective: To obtain the ultraviolet-visible absorption spectrum of **4-Methoxyazobenzene** to determine its absorbance characteristics.

Methodology:

- Solvent Selection: A suitable solvent in which **4-Methoxyazobenzene** is soluble and that does not absorb in the wavelength range of interest (typically 200-800 nm) is chosen. Benzene has been used in reported studies.[10]
- Solution Preparation: A dilute solution of **4-Methoxyazobenzene** of known concentration is prepared.
- Blank Measurement: A cuvette filled with the pure solvent is placed in the spectrophotometer to record a baseline or "blank" spectrum. This is to subtract the absorbance of the solvent.
- Sample Measurement: The cuvette is then filled with the **4-Methoxyazobenzene** solution, and the absorbance is measured over the desired wavelength range.
- Data Analysis: The resulting spectrum, a plot of absorbance versus wavelength, is analyzed to identify the wavelengths of maximum absorbance (λ_{max}).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ^1H NMR spectrum of **4-Methoxyazobenzene** to elucidate its molecular structure.

Methodology:

- Sample Preparation: Approximately 10-50 mg of **4-Methoxyazobenzene** is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.[6] Any solid impurities should be removed by filtration.
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is set to lock onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve homogeneity.
- Spectrum Acquisition: A standard ^1H NMR experiment is run. This involves applying a radiofrequency pulse and recording the resulting free induction decay (FID).

- **Data Processing:** The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
- **Analysis:** The chemical shifts, integration, and coupling patterns of the peaks in the spectrum are analyzed to confirm the structure of the molecule.

Visualizations

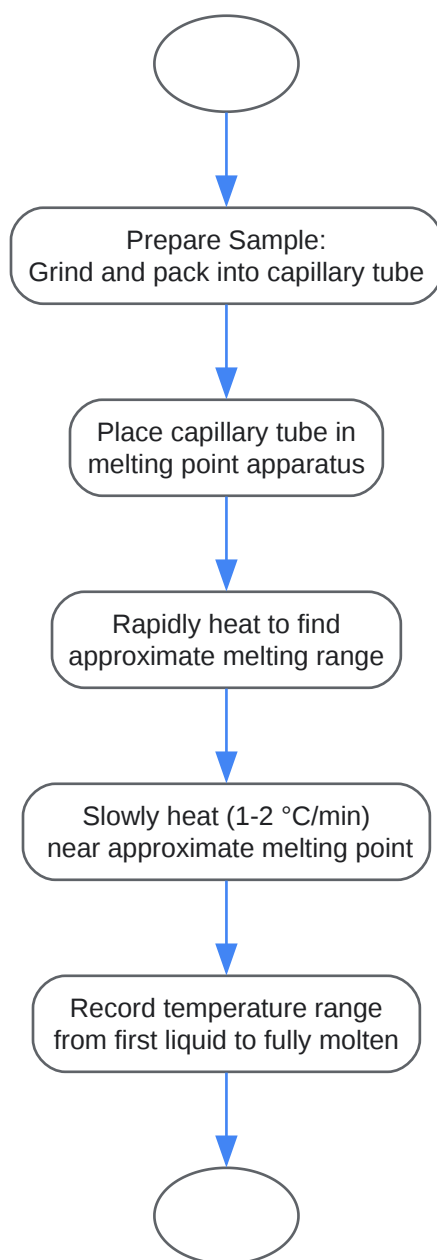
Photoisomerization of 4-Methoxyazobenzene

The following diagram illustrates the reversible photoisomerization of **4-Methoxyazobenzene** between its more stable trans (E) isomer and its less stable cis (Z) isomer upon irradiation with light of specific wavelengths.

Caption: Reversible E/Z photoisomerization of **4-Methoxyazobenzene**.

Experimental Workflow for Melting Point Determination

This diagram outlines the logical steps involved in determining the melting point of a solid organic compound like **4-Methoxyazobenzene**.



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Caption: Workflow for melting point determination.

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